3-Chloro-2,2-diphenylpropanoic acid
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Overview
Description
3-Chloro-2,2-diphenylpropanoic acid is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propanoic acid, where the hydrogen atoms on the second carbon are replaced by two phenyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,2-diphenylpropanoic acid typically involves the chlorination of 2,2-diphenylpropanoic acid. One common method is the reaction of 2,2-diphenylpropanoic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-diphenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,2-diphenylpropanoic acid or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,2-diphenylpropanoic acid derivatives.
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 2,2-diphenylpropanoic acid.
Scientific Research Applications
3-Chloro-2,2-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-diphenylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and phenyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,2-dimethylpropanoic acid: Similar in structure but with methyl groups instead of phenyl groups.
2,3-Diphenylpropanoic acid: Lacks the chlorine atom but has similar phenyl groups.
3-Chloropropanoic acid: A simpler structure with only one chlorine atom and no phenyl groups.
Uniqueness
3-Chloro-2,2-diphenylpropanoic acid is unique due to the combination of the chlorine atom and two phenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
25209-42-1 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
3-chloro-2,2-diphenylpropanoic acid |
InChI |
InChI=1S/C15H13ClO2/c16-11-15(14(17)18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
InChI Key |
XOXPNTBLXHWKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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